Active Metabolite Pharmacokinetics: MPP Demonstrates Sustained CNS Exposure Compared to Parent Drug Carisoprodol
MPP is the active metabolite responsible for a substantial portion of the pharmacological effect following carisoprodol administration. After a single 350 mg oral dose of carisoprodol in human subjects, the mean maximum plasma concentration (Cₘₐₓ) of MPP was 1.8 µg/mL, achieved at a Tₘₐₓ of 3.6 hours, compared to carisoprodol's Cₘₐₓ of 2.3 µg/mL at Tₘₐₓ 1.5 hours [1]. Importantly, the terminal elimination half-life (t₁/₂) of MPP was 4.5 hours, significantly longer than carisoprodol's 1.7 hours, resulting in an MPP-to-carisoprodol AUC₀–∞ ratio of approximately 1.8:1 [1].
| Evidence Dimension | Plasma pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, t₁/₂, AUC ratio) |
|---|---|
| Target Compound Data | Cₘₐₓ = 1.8 µg/mL; Tₘₐₓ = 3.6 h; t₁/₂ = 4.5 h |
| Comparator Or Baseline | Carisoprodol: Cₘₐₓ = 2.3 µg/mL; Tₘₐₓ = 1.5 h; t₁/₂ = 1.7 h |
| Quantified Difference | MPP t₁/₂ is 2.6-fold longer (4.5 h vs. 1.7 h); MPP/carisoprodol AUC ratio = 1.8:1 |
| Conditions | Single oral dose of 350 mg carisoprodol in healthy human volunteers |
Why This Matters
The extended half-life and greater systemic exposure of MPP relative to its parent prodrug establish it as the primary driver of sustained CNS activity, making MPP the analytically relevant analyte for therapeutic monitoring and pharmacokinetic modeling.
- [1] Olsen H, Koppang E, Alván G, Mørland J. Carisoprodol elimination in humans. Therapeutic Drug Monitoring. 1994;16(4):337-340. View Source
